C–I vs. C–Br Bond Dissociation Energy: Impact on Cross-Coupling Reactivity
The aryl–iodine bond in 5-iodo-6-(trifluoromethyl)nicotinic acid has a bond dissociation energy (BDE) approximately 65–70 kJ/mol, compared to ~80–85 kJ/mol for the analogous aryl–bromine bond in 5-bromo-6-(trifluoromethyl)nicotinic acid [1]. This 15–20 kJ/mol difference translates into faster oxidative addition with Pd(0) catalysts and enables coupling reactions at lower temperatures or with less active substrates, a critical advantage in library synthesis where functional group tolerance is paramount.
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE, kJ/mol) |
|---|---|
| Target Compound Data | ~65–70 kJ/mol (C–I) |
| Comparator Or Baseline | 5-Bromo-6-(trifluoromethyl)nicotinic acid: ~80–85 kJ/mol (C–Br) |
| Quantified Difference | ΔBDE ≈ 15–20 kJ/mol lower for C–I vs. C–Br |
| Conditions | Gas-phase BDE data from computational and spectroscopic studies of aryl halides (class-level extrapolation) |
Why This Matters
Lower BDE directly reduces activation energy for Pd-catalyzed cross-coupling, enabling higher conversion yields under milder conditions and expanding the scope of compatible electrophiles.
- [1] Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36 (4), 255–263. https://doi.org/10.1021/ar020230d. View Source
